Isothiazole-3-carboxylic acid
Overview
Description
Isothiazole-3-carboxylic acid is an organic compound with the molecular formula C4H3NO2S . The compound is part of the isothiazole family, which are heterocyclic compounds that feature an unsaturated ring with an S-N bond .
Synthesis Analysis
The synthesis of isothiazole derivatives, including Isothiazole-3-carboxylic acid, has been a subject of research. For instance, one study reported the synthesis of water-soluble mixed-ligand copper(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid . Another study discussed the synthesis of isothiazoles via condensation reactions, metal-catalysis, ring rearrangements, and other methods .Molecular Structure Analysis
The molecular structure of Isothiazole-3-carboxylic acid consists of a five-membered ring with an S-N bond . The compound has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC .Chemical Reactions Analysis
Isothiazole-3-carboxylic acid can participate in various chemical reactions. For example, it has been used in the synthesis of Ni (II) and Co (II) complexes . The behavior of these complexes in ethanol solution and phosphate buffer saline was studied using mass spectrometry and UV–Vis spectroscopy .Physical And Chemical Properties Analysis
Isothiazole-3-carboxylic acid has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC . Its exact mass is 128.98800, and it has a LogP value of 0.84130 .Scientific Research Applications
Synthesis and Reactivity
Isothiazole-3-carboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of compounds with diverse applications. A notable method involves the preparation of isothiazole-3- and 4-carboxylate esters through 1,3-dipolar cycloaddition of nitrile sulfides, followed by oxidation. This technique provides a convenient route to access various 3-substituted isothiazoles, showcasing the versatility of isothiazole chemistry in synthetic organic methodologies (Crosby et al., 2000).
Biological and Pharmacological Applications
Isothiazole derivatives have been explored for their biological and pharmacological activities. For instance, studies have reported the synthesis of new derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid, highlighting their immunological activity. These compounds, particularly the 4 and 5-substituted derivatives, demonstrated potential in modulating immune responses, thereby indicating the therapeutic potential of isothiazole derivatives in immunology (Lipnicka & Zimecki, 2007).
Catalysis and Material Science
Isothiazoles have also found application in the field of catalysis and material science. The synthesis and application of metal complexes involving isothiazole derivatives highlight their utility in catalyzing cross-coupling reactions. These metal complexes have been utilized in 'green chemistry' due to their effectiveness in aqueous and aqueous-alcoholic media, demonstrating the role of isothiazole derivatives in environmentally friendly chemical processes (Kletskov et al., 2019).
Dye Synthesis
The synthesis of azo disperse dyes utilizing isothiazole derivatives has been explored, highlighting the application of these compounds in the textile industry. The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its utilization in the preparation of aryl azo dyes demonstrate the contribution of isothiazole chemistry to the development of new dyes with desirable color and fastness properties for polyester fabric (Pawar et al., 2005).
Safety And Hazards
Future Directions
The future directions for Isothiazole-3-carboxylic acid and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, the potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Isothiazole-3-carboxylic acid, could be explored .
properties
IUPAC Name |
1,2-thiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVWNJQCJQBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339862 | |
Record name | Isothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-3-carboxylic acid | |
CAS RN |
4576-90-3 | |
Record name | Isothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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